molecular formula C8H10BrIN2O B1526312 4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole CAS No. 1352318-61-6

4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole

Cat. No.: B1526312
CAS No.: 1352318-61-6
M. Wt: 356.99 g/mol
InChI Key: HOPMYZSOSLJDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole (CAS 1352318-61-6) is a high-purity heteroaromatic building block specifically designed for advanced synthetic applications. The compound features both bromo and iodo substituents on its pyrazole core, offering distinct sites for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or amination reactions, which are pivotal for constructing complex molecular architectures . The tetrahydropyran (THP) group acts as a protective group for the pyrazole nitrogen, enhancing the compound's stability and directing subsequent functionalization to the halogenated positions . Pyrazole scaffolds are recognized as privileged structures in medicinal chemistry due to their prevalence in bioactive molecules and marketed drugs . As such, this reagent is an invaluable intermediate for researchers engaged in the synthesis of novel potential pharmacologically active compounds, including enzyme inhibitors , and for the development of new materials, such as metal-organic frameworks (MOFs) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-5-iodo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrIN2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPMYZSOSLJDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core and Halogenation

The pyrazole nucleus is constructed via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. Subsequent regioselective halogenation is achieved using brominating and iodinating agents under controlled conditions.

  • Bromination: Typically performed using N-bromosuccinimide (NBS) or elemental bromine in solvents like acetonitrile or dichloromethane at low temperature to avoid over-bromination.
  • Iodination: Iodine or N-iodosuccinimide (NIS) is used to introduce the iodine atom selectively at position 5.

Careful control of temperature, stoichiometry, and reaction time is critical to achieve the 4-bromo-5-iodo substitution pattern without undesired side reactions.

Protection of Pyrazole Nitrogen with Oxan-2-yl Group

The N-1 position of pyrazole is protected by alkylation with tetrahydropyranyl (oxan-2-yl) groups to enhance solubility and stability during further reactions.

  • Method: Reaction of the pyrazole with tetrahydro-2H-pyran-2-yl derivatives (e.g., 4-bromooxane) under basic conditions.
  • Conditions: The reaction is generally carried out in tetrahydrofuran (THF) or acetonitrile with bases such as cesium carbonate or sodium hydride at ambient or slightly elevated temperatures.
  • Example: 4-Bromooxane is added dropwise to a stirred suspension of magnesium and iodine in THF at 20°C, followed by addition of pyrazole aldehyde or equivalent, stirring for 16–17 hours.

This step often requires purification by preparative high-performance liquid chromatography (HPLC) or recrystallization to isolate the protected pyrazole.

Detailed Experimental Data and Reaction Conditions

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Pyrazole core formation Cyclization of hydrazine derivatives with diketones or aldehydes Variable Standard pyrazole synthesis methods
2 Bromination N-Bromosuccinimide (NBS) in acetonitrile or CH2Cl2, 0–25°C, 1–2 h 70–85 Controlled to avoid polybromination
3 Iodination N-Iodosuccinimide (NIS) or iodine in acetonitrile, ambient temperature, 1–3 h 65–80 Selective iodination at position 5
4 N-Protection with oxan-2-yl 4-Bromooxane added to magnesium/iodine suspension in THF, stirred 16 h at 20°C, followed by addition of pyrazole derivative 36 Purification by reverse-phase preparative HPLC; yields may vary depending on substrates

Purification Techniques

  • Chromatography: Reverse-phase preparative HPLC using trifluoroacetic acid (TFA)/acetonitrile/water gradients is commonly employed to purify the protected pyrazole derivatives.
  • Recrystallization: Organic solvents such as ethyl acetate/hexanes mixtures are used for recrystallization to improve purity.
  • TLC Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane mixtures is used to monitor reaction progress and purity.

Research Findings and Analysis

  • The use of tetrahydropyranyl protection at the pyrazole nitrogen enhances the compound's stability during halogenation and subsequent transformations.
  • Reaction conditions such as temperature and solvent choice critically influence regioselectivity and yield of halogenation steps.
  • The introduction of bromine and iodine substituents provides versatile sites for further functionalization via substitution or cross-coupling reactions.
  • Purification by preparative HPLC ensures high purity, necessary for applications in medicinal chemistry or as synthetic intermediates.

Summary Table of Key Preparation Parameters

Parameter Typical Condition/Value Comments
Brominating agent N-Bromosuccinimide (NBS) Controlled addition to avoid over-bromination
Iodinating agent N-Iodosuccinimide (NIS) or Iodine Ambient temperature preferred
Solvent Acetonitrile, Dichloromethane, or THF Choice depends on step
Base for N-protection Cesium carbonate, Sodium hydride Used for alkylation with tetrahydropyranyl group
Temperature 0–25°C for halogenation; ~20°C for N-protection Temperature control critical for selectivity
Reaction time 1–3 hours for halogenation; 16–17 hours for N-protection Longer times for protection step
Purification Preparative HPLC, recrystallization Ensures high purity
Typical yields 36% (N-protection step), 65–85% (halogenation) Yield depends on precise conditions

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole is used in various scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound is used in the study of biological processes and the development of new drugs.

  • Industry: : The compound is used in the production of materials and chemicals for industrial applications.

Mechanism of Action

The mechanism by which 4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms play a crucial role in its biological activity, influencing its binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is structurally related to other brominated pyrazoles, but its dual halogenation (Br and I) and oxane substituent distinguish it from simpler analogs. Key comparisons include:

Compound Name Substituents (Positions) Molecular Features Similarity Index
4-Bromo-1H-pyrazole-5-carboxylic acid Br (C4), COOH (C5) Polar, acidic, hydrogen-bonding 0.88
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Br (C4), CH2COOCH3 (N1) Ester functionality, moderate polarity 0.75
4-Bromo-3-cyclopropyl-1-phenylpyrazole Br (C4), cyclopropyl (C3), Ph (N1) Bulky aryl/alkyl groups, lipophilic -

Key Observations :

  • The oxane group in the target compound introduces steric bulk and ether-like solubility, unlike the carboxylic acid or ester groups in analogs .
  • Dual halogenation (Br/I) enhances molecular weight (MW ≈ 369.97 g/mol) compared to mono-halogenated analogs (e.g., 4-Bromo-1H-pyrazole-5-carboxylic acid, MW ≈ 206.98 g/mol) .
Reactivity and Degradation Pathways
  • Ozonation Reactivity : Pyrazole derivatives generally react slower with ozone (k = 56 M⁻¹s⁻¹ at pH 7) than pyrrole (k = 1.4 × 10⁶ M⁻¹s⁻¹) or imidazole (k = 2.3 × 10⁵ M⁻¹s⁻¹) due to lower electron density . The electron-withdrawing Br/I substituents in the target compound may further reduce ozone reactivity, while the oxane group’s electron-donating effect could partially offset this. Hydroxylated intermediates (e.g., 4-hydroxypyrazole, k > 9 × 10⁴ M⁻¹s⁻¹) may form transiently, leading to secondary products like formate or glyoxal .
  • Degradation Products: Unlike simpler pyrazoles, ozonation of the target compound may release bromide (Br⁻) and iodide (I⁻) ions, along with halogenated byproducts. These could persist in the environment, unlike non-halogenated products (e.g., formate, glyoxal) that hydrolyze or biodegrade readily .
Physical and Chemical Properties
  • Solubility : The oxane group enhances lipophilicity compared to carboxylic acid derivatives (e.g., 4-Bromo-1H-pyrazole-5-carboxylic acid), making the compound more soluble in organic solvents but less in water.
  • Stability : The iodine atom’s larger size and weaker C-I bond (vs. C-Br) may increase susceptibility to nucleophilic substitution or photodegradation.

Biological Activity

4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole is a synthetic pyrazole derivative characterized by its unique halogen substitutions and oxane ring. It has the molecular formula C8H10BrIN2OC_8H_{10}BrIN_2O and a CAS number of 1352318-61-6. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

General Pharmacological Profile

Pyrazole derivatives, including this compound, are known for their diverse biological activities. The pyrazole nucleus is associated with various therapeutic effects, including anti-inflammatory, anti-microbial, anti-cancer, and analgesic properties . This compound's specific biological activities have not been extensively documented in isolation; however, it can be inferred from the broader class of pyrazole compounds.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . In a study involving various pyrazoles, some derivatives achieved up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anti-microbial Properties

Pyrazoles are also recognized for their anti-microbial activities. Compounds within this class have been tested against a range of bacterial strains, including E. coli, S. aureus, and Klebsiella pneumoniae. Some derivatives have shown promising results, indicating that structural modifications can enhance activity against these pathogens . Although specific data on this compound is limited, its structural similarities suggest potential efficacy.

Case Studies and Research Findings

While direct studies on this compound are sparse, several related compounds have provided insights into the biological activities expected from this compound:

Compound Activity Reference
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazoleAnti-inflammatory (TNF-α and IL-6 inhibition)
1-Thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleMAO-B inhibitor and anti-inflammatory
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesAnti-tubercular and anti-microbial

These findings highlight the potential of pyrazole derivatives in therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole, and how are they optimized for yield and purity?

The synthesis typically involves condensation reactions between halogenated pyrazole precursors and functionalized tetrahydropyran (oxane) derivatives. For example, a modified Michael addition or hydrazide-mediated cyclization can introduce the oxan-2-yl group at the 1-position of the pyrazole ring. Optimization includes adjusting reaction temperatures (e.g., 80–100°C for 12–24 hours), using acetic acid as a catalyst, and employing column chromatography for purification . Halogenation (bromine/iodine) is achieved via electrophilic substitution, with stoichiometric control to avoid over-halogenation. Yield optimization (70–85%) requires inert atmospheres (N₂/Ar) and anhydrous solvents like THF or DCM .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Critical for confirming substitution patterns. For instance, the oxan-2-yl methylene protons appear as a multiplet at δ 3.5–4.0 ppm, while pyrazole ring protons resonate as singlets/doublets in δ 6.5–8.0 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at 1598–1620 cm⁻¹, C-Br at 550–650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₈H₉BrIN₂O: ~395.89 g/mol) .
  • Elemental Analysis : Confirms purity (>95%) by matching experimental vs. theoretical C/H/N/Br/I ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using tools like SHELX or Mercury?

Contradictions often arise from disordered halogen atoms (Br/I) or oxan-2-yl ring conformations. Strategies include:

  • SHELXL Refinement : Use the PART instruction to model disorder, with occupancy factors refined under constraints .
  • Mercury CSD Visualization : Compare packing motifs with analogous pyrazole derivatives (e.g., CCDC entries) to identify common torsional angles or hydrogen-bonding patterns .
  • Twinned Data Handling : Apply HKLF 5 in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What strategies are employed to analyze conflicting reactivity data in halogen displacement reactions involving this compound?

Discrepancies in bromine/iodine reactivity (e.g., unexpected retention of Br in Suzuki couplings) can arise from steric hindrance or solvent effects. Methodological approaches:

  • Competitive Kinetics : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents to assess solvent-dependent activation barriers.
  • DFT Calculations : Model transition states to predict preferential halogen displacement (e.g., iodine’s lower electronegativity favors oxidative addition in Pd-catalyzed reactions) .
  • Isotopic Labeling : Use ⁸¹Br/¹²⁷I tracking via LC-MS to quantify substitution efficiency .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substituents on biological activity?

  • Derivative Synthesis : Replace Br/I with Cl/F or hydrogen to create analogs. For example, 5-iodo derivatives may exhibit enhanced lipophilicity for membrane penetration .
  • Biological Assays : Test analogs against target proteins (e.g., peroxiredoxin 5) using in vitro inhibition assays (IC₅₀) and molecular docking (AutoDock Vina) to correlate halogen size with binding affinity .
  • Pharmacokinetic Profiling : Compare logP (octanol-water) and metabolic stability (microsomal assays) to optimize halogen selection for in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.